Cas no 2137720-58-0 (3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester)

3-ピペリジン酢酸、3-アミノ-1-(フェニルメチル)-、1,1-ジメチルエチルエステルは、有機合成や医薬品中間体として重要な化合物です。この化合物は、ピペリジン骨格とアミノ基、エステル基を有しており、高い反応性と多様な修飾可能性を特徴とします。特に、tert-ブチルエステル基は保護基として機能し、選択的な反応を可能にします。また、フェニルメチル基は立体障害を軽減し、反応効率を向上させます。この構造的特徴から、医薬品開発や精密有機合成において、中間体としての有用性が高く評価されています。

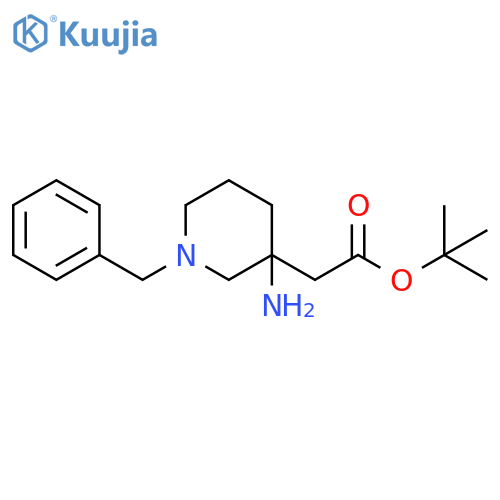

2137720-58-0 structure

商品名:3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester

CAS番号:2137720-58-0

MF:C18H28N2O2

メガワット:304.427124977112

CID:5257645

3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C18H28N2O2/c1-17(2,3)22-16(21)12-18(19)10-7-11-20(14-18)13-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14,19H2,1-3H3

- InChIKey: MZWLZOGLGLRUQH-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=CC=C2)CCCC(N)(CC(OC(C)(C)C)=O)C1

3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-363977-0.25g |

tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |

2137720-58-0 | 0.25g |

$683.0 | 2023-03-02 | ||

| Enamine | EN300-363977-10.0g |

tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |

2137720-58-0 | 10.0g |

$3191.0 | 2023-03-02 | ||

| Enamine | EN300-363977-0.5g |

tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |

2137720-58-0 | 0.5g |

$713.0 | 2023-03-02 | ||

| Enamine | EN300-363977-5.0g |

tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |

2137720-58-0 | 5.0g |

$2152.0 | 2023-03-02 | ||

| Enamine | EN300-363977-2.5g |

tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |

2137720-58-0 | 2.5g |

$1454.0 | 2023-03-02 | ||

| Enamine | EN300-363977-0.1g |

tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |

2137720-58-0 | 0.1g |

$653.0 | 2023-03-02 | ||

| Enamine | EN300-363977-0.05g |

tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |

2137720-58-0 | 0.05g |

$624.0 | 2023-03-02 | ||

| Enamine | EN300-363977-1.0g |

tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |

2137720-58-0 | 1g |

$0.0 | 2023-06-07 |

3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

2137720-58-0 (3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量